molecular formula C20H25NO7 B4002025 Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol

Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol

Cat. No.: B4002025
M. Wt: 391.4 g/mol
InChI Key: JSXMBCAWLOGTII-UHFFFAOYSA-N
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Description

Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a substituted ethanolamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of oxalic acid involves the oxidation of carbohydrates such as glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The production of 2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, diethyl ether.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Glycolic acid.

    Substitution: Various substituted ethanolamines.

Scientific Research Applications

Chemistry

Biology

Medicine

    Drug Development: The ethanolamine derivative is explored for its potential as a therapeutic agent.

Industry

Mechanism of Action

The mechanism of action of oxalic acid involves its ability to chelate metal ions, making it effective in removing rust and stains . The ethanolamine derivative acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol is unique due to its combination of oxalic acid and ethanolamine properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

oxalic acid;2-[3-(4-phenylmethoxyphenoxy)propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.C2H2O4/c20-13-12-19-11-4-14-21-17-7-9-18(10-8-17)22-15-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-3,5-10,19-20H,4,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXMBCAWLOGTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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